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Compound of Interest

Compound Name: Pentadecanedioic Acid

Cat. No.: B073588 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of esterification and amidation

reactions involving pentadecanedioic acid. This long-chain dicarboxylic acid serves as a

versatile building block in various applications, including the synthesis of polymers, lubricants,

and, notably, as a precursor for prodrugs and linkers in targeted drug delivery systems.[1] Its

bifunctional nature, with carboxylic acid groups at both ends of a fifteen-carbon chain, allows

for the creation of a diverse range of esters and amides with tailored properties.[2]

Esterification of Pentadecanedioic Acid
Esterification of pentadecanedioic acid is a fundamental reaction for producing diesters,

which can be utilized as plasticizers, lubricants, and monomers for polyester synthesis. In the

pharmaceutical context, esterification can improve a drug's lipophilicity and pharmacokinetic

profile.[3]

Application: Synthesis of Diethyl Pentadecanedioate
Diethyl pentadecanedioate is a key intermediate in the synthesis of various specialty

chemicals. The following protocol details its preparation via Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification of Pentadecanedioic Acid

This protocol describes the synthesis of diethyl pentadecanedioate on a laboratory scale.
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Materials:

Pentadecanedioic Acid

Anhydrous Ethanol

Toluene

Concentrated Sulfuric Acid

Saturated Sodium Bicarbonate Solution

Saturated Sodium Chloride (Brine) Solution

Anhydrous Magnesium Sulfate

Equipment:

Round-bottom flask with reflux condenser and Dean-Stark trap

Magnetic stirrer and heating mantle

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a round-bottom flask, combine pentadecanedioic acid, a 5-10 fold molar

excess of anhydrous ethanol, and toluene (to facilitate azeotropic removal of water).

Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric

acid (approximately 1-2 mol% relative to the dicarboxylic acid).

Reflux: Heat the mixture to reflux (typically 110-120°C). Water will begin to collect in the

Dean-Stark trap. Continue refluxing until no more water is collected (approximately 6-8

hours).[1]
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Neutralization: Cool the reaction mixture to room temperature. Carefully add saturated

sodium bicarbonate solution to neutralize the sulfuric acid catalyst until effervescence

ceases.

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated

brine solution.

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous

magnesium sulfate. Filter the drying agent and remove the toluene and excess ethanol using

a rotary evaporator.[1]

Purification: The crude diethyl pentadecanedioate can be purified by vacuum distillation to

yield a high-purity product.[1]

Quantitative Data for Diethyl Pentadecanedioate Synthesis[1]

Parameter Value

Reactants

Pentadecanedioic Acid 1 molar equivalent

Anhydrous Ethanol 5-10 molar equivalents

Catalyst

Concentrated H₂SO₄ 1 mol%

Solvent

Toluene Sufficient for azeotropic distillation

Reaction Conditions

Temperature 110-120°C

Time 6-8 hours

Yield and Purity

Typical Yield 90-95%

Purity (post-distillation) >98%
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Characterization Data for Diethyl Pentadecanedioate (Representative)

Technique Expected Data

¹H NMR (CDCl₃)

δ ~4.1 (q, 4H, -OCH₂CH₃), ~2.2 (t, 4H, -

CH₂COO-), ~1.6 (m, 4H, -CH₂CH₂COO-), ~1.2-

1.4 (m, 22H, internal -CH₂- and -OCH₂CH₃)

¹³C NMR (CDCl₃)

δ ~174 (C=O), ~60 (-OCH₂-), ~34 (-CH₂COO-),

~29 (internal -CH₂-), ~25 (-CH₂CH₂COO-), ~14

(-CH₃)

IR (thin film) ν ~1735 cm⁻¹ (C=O stretch, ester)

Diagram: Esterification Workflow
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Caption: Workflow for the synthesis of diethyl pentadecanedioate.

Amidation of Pentadecanedioic Acid
Amidation of pentadecanedioic acid produces diamides, which are precursors to polyamides

and can have applications as gelling agents, enzyme inhibitors, and in drug delivery. The direct

reaction of a carboxylic acid and an amine is often slow and requires high temperatures.

Therefore, coupling agents are typically employed to facilitate the reaction under milder

conditions.[4]

Application: Synthesis of N,N'-
Dibutylpentadecanediamide
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N,N'-Dibutylpentadecanediamide is a representative long-chain diamide. The following protocol

describes a general method for its synthesis using a carbodiimide coupling agent.

Experimental Protocol: Amidation using EDC Coupling Agent

This protocol can be adapted for the synthesis of various N,N'-dialkylpentadecanediamides.

Materials:

Pentadecanedioic Acid

n-Butylamine

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

1-Hydroxybenzotriazole (HOBt) (optional, but recommended to suppress side reactions)

Dichloromethane (DCM) or Dimethylformamide (DMF) (anhydrous)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

1M HCl solution

Saturated Sodium Bicarbonate Solution

Saturated Sodium Chloride (Brine) Solution

Anhydrous Sodium Sulfate

Equipment:

Round-bottom flask

Magnetic stirrer

Separatory funnel

Rotary evaporator
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Procedure:

Reaction Setup: In a round-bottom flask, dissolve pentadecanedioic acid (1 molar

equivalent) and HOBt (2.2 molar equivalents, if used) in anhydrous DCM or DMF.

Amine and Base Addition: Add n-butylamine (2.2 molar equivalents) and TEA or DIPEA (2.5

molar equivalents) to the solution.

Coupling Agent Addition: Cool the mixture to 0°C in an ice bath. Add EDC (2.2 molar

equivalents) portion-wise while stirring.

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor

the reaction progress by thin-layer chromatography (TLC).

Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M

HCl, saturated sodium bicarbonate solution, and brine.

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by recrystallization or column chromatography

to yield the pure N,N'-dibutylpentadecanediamide.

Quantitative Data for N,N'-Dibutylpentadecanediamide Synthesis (Representative)
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Parameter Value

Reactants

Pentadecanedioic Acid 1 molar equivalent

n-Butylamine 2.2 molar equivalents

Coupling Agents

EDC 2.2 molar equivalents

HOBt 2.2 molar equivalents

Base

DIPEA or TEA 2.5 molar equivalents

Solvent

Anhydrous DCM or DMF Sufficient to dissolve reactants

Reaction Conditions

Temperature 0°C to room temperature

Time 12-24 hours

Yield

Typical Yield 70-90%

Characterization Data for N,N'-Dibutylpentadecanediamide (Representative)
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Technique Expected Data

¹H NMR (CDCl₃)

δ ~5.8 (br t, 2H, -NH-), ~3.2 (q, 4H, -NHCH₂-),

~2.1 (t, 4H, -CH₂CO-), ~1.2-1.6 (m, 32H,

internal -CH₂-)

¹³C NMR (CDCl₃)

δ ~173 (C=O), ~39 (-NHCH₂-), ~36 (-CH₂CO-),

~31 (-NHCH₂CH₂-), ~29 (internal -CH₂-), ~25 (-

CH₂CH₂CO-), ~20 (-CH₂CH₃), ~13 (-CH₃)

IR (KBr)
ν ~3300 cm⁻¹ (N-H stretch), ~1640 cm⁻¹ (Amide

I band), ~1550 cm⁻¹ (Amide II band)

Diagram: Amidation Workflow

Pentadecanedioic Acid
+ n-Butylamine

+ HOBt

EDC
+ DIPEA/TEA
in DCM/DMF

Stir at 0°C to RT
(12-24h)

Aqueous Workup
(HCl, NaHCO₃, Brine)

Drying (Na₂SO₄)
+ Solvent Removal
+ Recrystallization

N,N'-Dibutyl-
pentadecanediamide

Click to download full resolution via product page

Caption: Workflow for the synthesis of N,N'-dibutylpentadecanediamide.

Applications in Drug Development and Signaling
Pathways
Derivatives of pentadecanedioic acid hold significant potential in drug development. The long

hydrocarbon chain can modulate the physicochemical properties of parent drug molecules,

influencing their solubility, stability, and pharmacokinetic profiles.[1]

Potential Inhibition of JAK2/STAT3 Signaling Pathway
Recent research has shown that pentadecanoic acid, the monocarboxylic acid analog of

pentadecanedioic acid, can suppress the stemness of human breast cancer cells by inhibiting

the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling
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pathway. This pathway is often dysregulated in various cancers and inflammatory diseases.[5]

[6] Pentadecanoic acid was found to suppress interleukin-6 (IL-6)-induced JAK2/STAT3

signaling, leading to cell cycle arrest and apoptosis in cancer stem-like cells.

Given these findings, it is plausible that pentadecanedioic acid and its ester and amide

derivatives could also modulate the JAK2/STAT3 pathway. The bifunctional nature of

pentadecanedioic acid allows for the design of dimeric molecules or conjugates that could

exhibit enhanced binding or inhibitory activity. Further research into the effects of

pentadecanedioic acid derivatives on this and other signaling pathways is a promising area

for the development of novel therapeutics for cancer and inflammatory conditions.

Diagram: Hypothetical Inhibition of JAK2/STAT3 Signaling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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